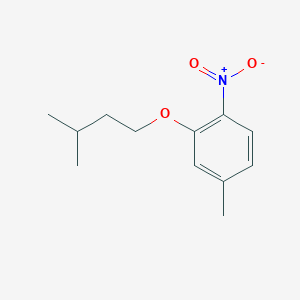

3-(3-Methyl-butoxy)-4-nitrotoluene

Descripción

This compound combines a nitro group (-NO₂) at the para position of toluene with a 3-methyl-butoxy (-O-(CH₂)₂CH(CH₃)) substituent at the meta position. The nitro group is electron-withdrawing, while the alkoxy substituent is electron-donating, creating a unique electronic environment that may influence reactivity, stability, and interactions in chemical or biological systems.

Propiedades

Fórmula molecular |

C12H17NO3 |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

4-methyl-2-(3-methylbutoxy)-1-nitrobenzene |

InChI |

InChI=1S/C12H17NO3/c1-9(2)6-7-16-12-8-10(3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3 |

Clave InChI |

XTZCYAGYZAYECL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCC(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Properties

Nitrotoluene isomers (2-, 3-, and 4-nitrotoluene) and derivatives like methoxy-substituted nitrobenzenes provide a basis for comparison:

Key Findings :

- The nitro group in 4-NT reduces ionization energy compared to toluene (8.82 eV) due to electron withdrawal .

- LUMO orbitals in nitrotoluenes are localized on the aromatic ring, with negligible contribution from the nitro group, suggesting similar electron-capture behavior across isomers .

Reactivity in Chemical Reactions

Hydrogenation and Catalytic Reduction:

- 4-Nitrotoluene undergoes hydrogenation to 4-toluidine with high yields (Table 3 in ).

- Methoxy-substituted nitrobenzenes (e.g., 4-methoxynitrobenzene) are reduced to 4-anisidine, demonstrating that electron-donating substituents enhance nitro group reactivity .

- Comparative Rates :

Reductive Amination:

- 4-NT shows higher yields of secondary amines compared to nitrobenzene in reactions with aldehydes (e.g., benzaldehyde: 82% vs. 68%), attributed to the methyl group stabilizing intermediates .

Metabolic Pathways and Biodegradation

Key Differences :

- 3-Nitrotoluene is degraded via dioxygenation (e.g., Diaphorobacter sp. DS2 uses 3-nitrotoluene dioxygenase) , whereas 4-NT pathways involve sequential oxidation and nitro reduction .

- Methoxy substituents (e.g., 4-methoxynitrobenzene) may hinder microbial degradation due to steric effects, unlike methyl groups in nitrotoluenes .

Thermodynamic and Physical Properties

| Property | 4-Nitrotoluene | 2-Nitrotoluene | 3-Nitrotoluene |

|---|---|---|---|

| ΔHf° (kJ/mol) | 50.1 ± 2.5 | 52.3 ± 2.5 | 51.8 ± 2.5 |

| C-NO₂ Bond Dissociation | Dominant at high temps | Less favorable | Mixed pathways |

Key Insights :

- The para-nitro group in 4-NT stabilizes the molecule, reducing bond dissociation energy compared to ortho isomers .

- Thermodynamic stability follows the order: 4-NT > 3-NT > 2-NT .

Analytical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.